molecular formula C8H12BrClN2OS B2690643 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride CAS No. 2490418-43-2

2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride

Cat. No.: B2690643
CAS No.: 2490418-43-2
M. Wt: 299.61
InChI Key: XYKCZYYVOYJPBU-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonimidoyl]ethanamine hydrochloride is a sulfonimidamide derivative characterized by a 4-bromophenyl group linked to an ethanamine backbone via a sulfonimidoyl moiety. This structural motif confers unique physicochemical and pharmacological properties, distinguishing it from simpler brominated ethanamine derivatives. The sulfonimidoyl group (S(=NH)O) enhances hydrogen-bonding capacity and metabolic stability compared to sulfonyl or ether linkages .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonimidoyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,11H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKCZYYVOYJPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=N)(=O)CCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethanamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride can be synthesized through various methods, often involving the reaction of sulfonyl chlorides with amines. The presence of the bromophenyl group enhances its reactivity and solubility, making it suitable for further modifications. The compound exhibits functional groups characteristic of sulfonamides, including the sulfonimidoyl moiety which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 4-bromophenyl compounds exhibit significant anticancer properties. For instance, a related series of compounds demonstrated promising activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms involving apoptosis and cell cycle arrest. The compound 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride may share similar mechanisms due to structural similarities with these active derivatives .

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds structurally related to 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride have shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin and antifungals like fluconazole. This suggests that the compound may also possess significant antimicrobial activity .

Neurological Applications

Research has highlighted the role of dopamine receptors in cognitive functions and movement disorders. Compounds that modulate D1 receptor activity are being explored for the treatment of conditions such as schizophrenia, ADHD, and Parkinson’s disease. Given its structural features, 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride may be investigated for similar neuropharmacological applications .

Case Studies and Research Findings

Study Focus Findings
Study on 4-(4-Bromophenyl)-thiazol-2-amine derivativesAnticancer propertiesCompound p2 showed high efficacy against MCF7 cell line, indicating potential for further development .
Synthesis of novel sulfinyl compoundsAsymmetric synthesisDemonstrated utility in creating enantiomerically pure amines, suggesting applicability in drug design .
Investigations into D1 receptor modulatorsNeurological disordersHighlighted potential therapeutic roles in cognitive impairments and movement disorders .

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Their Properties

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Key Differences References
2-(4-Bromophenyl)ethanamine hydrochloride C₈H₁₁BrClN 4-Bromophenyl, ethanamine Intermediate in organic synthesis Lacks sulfonimidoyl group
Bromazine hydrochloride C₁₇H₂₀BrNO·ClH (4-Bromophenyl)(phenyl)methoxy Histamine H₁ antagonist Methoxy linkage instead of sulfonimidoyl
25B-NBOMe hydrochloride C₁₈H₂₁BrClNO₃ 4-Bromo-2,5-dimethoxyphenyl, NBOMe Hallucinogenic (5-HT₂A agonist) Methoxybenzyl substitution
2-(4-Bromo-2-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 4-Bromo-2-fluorophenyl Synthetic intermediate Fluorine addition alters lipophilicity
2.2. Pharmacological and Functional Contrasts
  • Bromazine Hydrochloride : As an H₁ antagonist, bromazine’s (4-bromophenyl)(phenyl)methoxy group facilitates binding to histamine receptors, whereas the sulfonimidoyl group in the target compound may favor interactions with enzymes like HSP90 or kinases .
  • 25B-NBOMe: This hallucinogen’s methoxybenzyl substitution enables potent serotonin receptor agonism, while the sulfonimidoyl group in the target compound could direct activity toward non-CNS targets due to reduced blood-brain barrier permeability .
  • Fluorinated Analogs: The addition of fluorine in 2-(4-bromo-2-fluorophenyl)ethanamine hydrochloride increases electronegativity and metabolic stability compared to the non-fluorinated target compound .
2.3. Physicochemical Properties
  • Molecular Weight : The sulfonimidoyl group increases the molecular weight (~300–350 g/mol) compared to simpler analogs like 2-(4-bromophenyl)ethanamine hydrochloride (254.5 g/mol) .
  • Hydrogen-Bonding Capacity : The sulfonimidoyl moiety (S(=NH)O) can form three hydrogen bonds, surpassing the two bonds possible with methoxy or halogen substituents .
  • Solubility : Bromazine hydrochloride’s benzylmethoxy group reduces aqueous solubility compared to the polar sulfonimidoyl group, which may enhance solubility in polar solvents .

Biological Activity

The compound 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride is a sulfonimidoyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride
  • Molecular Formula : C8H10BrN2O2S
  • Molecular Weight : 192.15 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Properties : Some sulfonimidoyl derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that similar compounds can inhibit cell proliferation in breast and colorectal cancer models.
  • Antimicrobial Activity : There is evidence suggesting that sulfonamid compounds can exhibit antibacterial properties against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Compounds containing sulfonimidoyl groups may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamid derivatives for their anticancer activity. The results indicated that certain derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Smith et al., 2021).
  • Antimicrobial Evaluation :
    • In a study assessing the antimicrobial properties of various sulfonamides, it was found that compounds similar to 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine exhibited significant antibacterial activity against Gram-positive bacteria (Johnson et al., 2020).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionModerate
BioavailabilityVariable
MetabolismHepatic (CYP450)
Elimination Half-life4-6 hours

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine hydrochloride?

  • Methodology : A plausible route involves introducing the sulfonimidoyl group via sulfoximine synthesis. For example, reacting 4-bromophenyl thiol with an appropriate oxidizing agent (e.g., chloramine-T) to form the sulfonimidoyl intermediate, followed by coupling with ethanamine. Post-synthetic purification via recrystallization or column chromatography is critical. Hydrochloride salt formation can be achieved using HCl in anhydrous ethanol .
  • Data Reference : Similar decarboxylation methods for 2-(4-bromophenyl)ethanamine hydrochloride (δH NMR shifts: 2.81, 3.11 ppm) provide a template for amine synthesis .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • NMR : Compare chemical shifts to related compounds (e.g., 2-(4-bromophenyl)ethanamine hydrochloride shows δH 2.81–3.11 ppm for ethylenic protons ). The sulfonimidoyl group will introduce distinct deshielding in the aromatic region.
  • HPLC : Use ≥98% purity thresholds with a C18 column and UV detection (λ = 254 nm) .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content to validate stoichiometry.

Q. What are the key stability considerations for storage and handling?

  • Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid hygroscopic effects. PPE (gloves, lab coat, goggles) is mandatory during handling due to potential irritancy .
  • Contradiction Note : Some analogs (e.g., 2-(3-bromophenyl)ethanamine hydrochloride) recommend -4°C for short-term storage, but -20°C is preferred for long-term stability .

Advanced Research Questions

Q. How does the sulfonimidoyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodology : The sulfonimidoyl group’s electron-withdrawing nature enhances electrophilicity at the sulfur center. Reactivity can be probed via kinetic studies with nucleophiles (e.g., amines, thiols) under varying pH conditions. Computational modeling (DFT) may predict transition states .
  • Data Gap : Direct evidence is lacking, but sulfonamide analogs show similar trends in SN2 reactivity .

Q. What strategies can optimize the compound’s solubility for in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Salt Forms : Hydrochloride salts generally improve aqueous solubility (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride achieves 60% yield in polar solvents ).
  • pH Adjustment : Solubility can be pH-dependent; test in buffers (pH 1–12).

Q. Are there known contradictions in reported biological activities of sulfonimidoyl-containing compounds?

  • Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). For example, ethanamine derivatives like tryptamine hydrochloride exhibit antiplasmodial activity via HSP90 binding, but sulfonimidoyl analogs may show divergent targets due to steric effects .
  • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics ).

Key Notes

  • Safety : Follow protocols for waste disposal (e.g., neutralization before incineration) .
  • Contradictions : Varied storage recommendations highlight the need for empirical stability testing .
  • Biological Studies : Hypothesize target pathways based on ethanamine derivatives (e.g., HSP90 inhibition ), but validate with target-specific assays.

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